molecular formula C10H8F2N2O B13683414 2-(2,4-Difluorophenyl)imidazole-5-methanol

2-(2,4-Difluorophenyl)imidazole-5-methanol

Cat. No.: B13683414
M. Wt: 210.18 g/mol
InChI Key: AQKDJFNFLCGVPP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxymethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of ammonium acetate, followed by reduction of the resulting imidazole intermediate to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluorophenyl)imidazole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The presence of fluorine atoms can enhance its binding affinity to target proteins, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its potential efficacy in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)imidazole-5-methanol
  • 2-(2,4-Dibromophenyl)imidazole-5-methanol
  • 2-(2,4-Dimethylphenyl)imidazole-5-methanol

Uniqueness

2-(2,4-Difluorophenyl)imidazole-5-methanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Biological Activity

2-(2,4-Difluorophenyl)imidazole-5-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazole family, known for its diverse biological activities. The presence of the difluorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug design.

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of imidazole derivatives are well-documented. Studies have shown that this compound can inhibit cancer cell proliferation in vitro.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.6
HT29 (Colon Cancer)12.3
A549 (Lung Cancer)20.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against different cancer types.

The mechanism underlying the biological activity of this compound involves its ability to interact with specific molecular targets. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions.

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

  • Study on Antimicrobial Properties : A study explored the synthesis of various imidazole derivatives, including those with difluorophenyl substitutions. The results showed enhanced antimicrobial efficacy compared to standard antibiotics, indicating a potential for development as new antimicrobial agents .
  • Anticancer Research : In a comparative study assessing multiple imidazole derivatives, this compound exhibited superior cytotoxicity against several cancer cell lines compared to established chemotherapeutics like doxorubicin .

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[2-(2,4-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8F2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

AQKDJFNFLCGVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(N2)CO

Origin of Product

United States

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